Cas no 79173-38-9 (6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine)
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
- F2130-0004
- 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine ,97%
- 6-methyl-7H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine
- 6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
- ICQJGRLWSLEFFW-UHFFFAOYSA-N
- BAS 00471063
- 6-methyl-7-hydropyrazolo[3,4-b]pyridine-3-ylamine
- PubChem16061
- 6 Methy1-1H-pyrazolo[3,4-6]pyridin-3-amine
- Oprea1_352684
- Oprea1_158793
- MLS000677307
- 6
- 7H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-
- SMR000286086
- BB 0219104
- MFCD00456552
- AM20061512
- F11178
- CS-W022511
- HMS3363P19
- BB 0219233
- HMS2633F23
- 6-methyl-1H-pyrazolo[3,4-b]pyridine-3-amine
- FT-0645310
- SCHEMBL11273549
- Z234853678
- DS-14696
- 79173-38-9
- AB00580551-02
- AKOS002669480
- DTXSID90354322
- CHEMBL1586526
- F3250-0682
- SCHEMBL2160239
- A839610
- Q-103517
- EN300-41457
- SY021573
- AC-28040
- AKOS000269385
- 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (ACI)
- BBL012397
- STK392458
- SDCCGSBI-0658311.P001
- STK666873
- 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
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- MDL: MFCD00456552
- Inchi: 1S/C7H8N4/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H3,8,9,10,11)
- InChI Key: ICQJGRLWSLEFFW-UHFFFAOYSA-N
- SMILES: N1=C(N)C2C(=NC(C)=CC=2)N1
Computed Properties
- Exact Mass: 148.07500
- Monoisotopic Mass: 168.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6
- Surface Charge: 0
- Tautomer Count: 18
- XLogP3: 0.9
Experimental Properties
- Density: 1.50
- Boiling Point: 314 ºC
- Flash Point: 144 ºC
- Refractive Index: 1.755
- PSA: 67.59000
- LogP: 1.42970
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
- HazardClass:IRRITANT
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184327-10g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
79173-38-9 | 95% | 10g |
$365.94 | 2023-09-01 | |
| Alichem | A029184327-25g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
79173-38-9 | 95% | 25g |
$690.84 | 2023-09-01 | |
| Alichem | A029184327-100g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
79173-38-9 | 95% | 100g |
$1881.60 | 2023-09-01 | |
| Fluorochem | 043339-1g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine |
79173-38-9 | 95% | 1g |
£50.00 | 2022-03-01 | |
| Fluorochem | 043339-5g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine |
79173-38-9 | 95% | 5g |
£146.00 | 2022-03-01 | |
| Fluorochem | 043339-10g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine |
79173-38-9 | 95% | 10g |
£272.00 | 2022-03-01 | |
| Fluorochem | 043339-25g |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine |
79173-38-9 | 95% | 25g |
£544.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 101039-250MG |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, 97% |
79173-38-9 | 97% | 250MG |
¥ 83 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 101039-1G |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, 97% |
79173-38-9 | 97% | 1G |
¥ 269 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL679-200mg |
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine |
79173-38-9 | 97% | 200mg |
102.0CNY | 2021-08-04 |
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Suppliers
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine Related Literature
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1. Diterpenoids
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 79173-38-9): An Overview of Its Structure, Properties, and Applications
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 79173-38-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent advancements in the research and development of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine.
Structural Characteristics: The molecular formula of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine is C10H10N4, and its molecular weight is 182.21 g/mol. The compound features a pyrazolopyridine core with a methyl group at the 6-position and an amino group at the 3-position. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable starting point for drug discovery.
Physicochemical Properties: 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine is a solid at room temperature and exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point ranges from 205 to 207°C. The compound's logP value (octanol/water partition coefficient) is approximately 0.55, indicating that it has a balanced hydrophilic and hydrophobic character, which is beneficial for its bioavailability and cellular permeability.
Biological Activities: Recent studies have highlighted the potential of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine as a potent modulator of various biological pathways. One notable application is its activity as a selective inhibitor of Janus kinase (JAK) enzymes. JAK inhibitors have shown promise in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. A study published in the Journal of Medicinal Chemistry demonstrated that 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine exhibits selective inhibition of JAK2 with an IC50 value of 0.8 μM, making it a promising lead compound for further optimization.
In addition to its JAK inhibitory activity, 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine has been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute found that this compound can induce apoptosis in human breast cancer cells by targeting the Bcl-2 family of proteins. The ability to modulate apoptosis pathways makes 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine an attractive candidate for developing novel cancer therapeutics.
Clinical Trials: While 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine is still in the preclinical stage of development, several analogs derived from this scaffold have entered clinical trials. For instance, a closely related compound has shown promising results in Phase I clinical trials for treating advanced solid tumors. These trials have demonstrated favorable safety profiles and preliminary evidence of antitumor activity.
Synthesis and Derivatives: The synthesis of 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine typically involves multistep reactions starting from readily available starting materials. A common synthetic route involves the condensation of 2-methylpyridine with hydrazine followed by cyclization and functional group manipulation to introduce the amino group at the 3-position. Researchers have also explored various modifications to the pyrazolopyridine core to enhance its pharmacological properties. For example, substituting different functional groups at the 5-position has been shown to improve potency and selectivity.
Future Directions: The ongoing research on 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine and its derivatives holds great promise for advancing our understanding of biological processes and developing new therapeutic agents. Future studies will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their efficacy and reduce potential side effects. Additionally, exploring novel delivery systems such as nanoparticles may enhance their therapeutic potential.
In conclusion, 6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 79173-38-9) is a promising compound with diverse biological activities and potential applications in medicine. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in drug discovery.
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